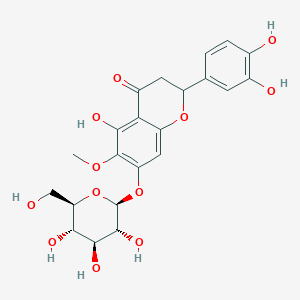

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

Description

Overview of 5,7,3',4'-Tetrahydroxy-6-Methoxyflavanone-7-Glucoside

This compound (molecular formula: $$ \text{C}{23}\text{H}{24}\text{O}_{13} $$) is a flavanone glycoside distinguished by its hydroxyl groups at positions 5, 7, 3', and 4', a methoxy group at position 6, and a β-D-glucopyranosyl unit attached to the 7-hydroxy position. The compound’s stereochemistry and substitution pattern influence its solubility, stability, and biological activity. It is structurally related to homoplantaginin and nepitrin, sharing a common biosynthetic origin with other methoxylated flavanones.

Natural sources of this compound include Salvia plebeia, where it accumulates in aerial parts during specific growth stages. Its presence correlates with environmental stress responses, suggesting a role in plant adaptation. The glucoside moiety enhances its solubility in aqueous environments, facilitating storage in vacuoles and transport within plant tissues.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 508.4 g/mol | |

| Synonyms | Nepetin-7-glucoside, Nepitrin | |

| Natural occurrence | Salvia plebeia |

Historical Context and Discovery

The compound was first isolated in the late 20th century during phytochemical screenings of Salvia species. Initial structural characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), which identified the flavanone backbone and glycosidic linkage. The synonym "nepitrin" derives from its discovery in Nepeta species, though subsequent studies confirmed its broader distribution in Lamiaceae.

Early research focused on its spectral properties and differentiation from structurally similar flavonoids like hispidulin and luteolin derivatives. The development of high-performance liquid chromatography (HPLC) in the 1990s enabled quantitative analysis, revealing its variable concentrations across plant tissues and growth phases.

Relevance in Flavonoid and Flavanone Glycoside Research

As a methoxylated flavanone glycoside, this compound exemplifies the structural diversity of plant flavonoids, which are critical for UV protection, pollinator attraction, and pathogen resistance. Its 6-methoxy group and glucosylation pattern make it a valuable model for studying:

- Enzymatic modifications : The roles of flavone 6-hydroxylase (F6H) and UDP-glycosyltransferases (UGTs) in introducing methoxy and glucose groups.

- Structure-activity relationships : How substitutions influence antioxidant capacity and receptor binding.

- Biosynthetic pathways : Shared precursors with homoplantaginin and hispidulin, highlighting branching points in flavonoid metabolism.

Comparative studies with analogs such as tectoridin (6-methoxyapigenin 7-glucoside) have clarified the impact of B-ring hydroxylation on bioactivity.

Scope and Objectives of the Review

This review synthesizes current knowledge on this compound, with emphasis on:

- Chemical characterization : Structural elucidation and spectroscopic profiles.

- Biosynthesis : Genetic and enzymatic mechanisms underlying its production.

- Ecological and pharmacological significance : Potential applications in agriculture and medicine.

Properties

Molecular Formula |

C22H24O12 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |

InChI Key |

FXNVAMVSMZPUDG-BNIRWLJWSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation from Salvia plebeia

Plant Material Preparation

Fresh or dried aerial parts of Salvia plebeia are ground into a fine powder (particle size: 250–500 µm) to maximize surface area for solvent penetration. The plant is typically harvested during the flowering stage, where flavonoid content peaks due to photosynthetic activity in leaves and flowers.

Solvent Extraction

A sequential extraction process is employed:

- Ethanol extraction : Ground material is refluxed in 95% ethanol at 80°C for 3 hours using a Soxhlet apparatus. Ethanol selectively dissolves polar flavonoids while avoiding non-target terpenoids.

- Partitioning : The crude ethanol extract is suspended in water and partitioned into n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc fraction, enriched in flavanones, is prioritized.

Table 1: Extraction Yields from Salvia plebeia

| Solvent | Target Fraction | Yield (mg/g Dry Weight) | Key Compounds Isolated |

|---|---|---|---|

| 95% Ethanol | Crude Extract | 360 | Mixed flavonoids, phenolic acids |

| Ethyl Acetate | Enriched | 17 | 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, Nepitrin |

| n-Butanol | Glycosides | 22 | Homoplantaginin, Rosmarinic acid |

Chromatographic Purification

- Silica Gel Column Chromatography : The EtOAc fraction is eluted with a CHCl₃:MeOH gradient (100:0 to 0:100 v/v). Fractions are monitored via TLC (Rf = 0.35 in CHCl₃:MeOH:H₂O = 7:3:0.5).

- Sephadex LH-20 Gel Filtration : Active fractions undergo further purification using H₂O:MeOH (5:1 to 1:5 v/v) to separate glycosides based on molecular size.

- HPLC Final Isolation : A C18 column with 0.5% formic acid/acetonitrile gradient (flow rate: 0.3 mL/min) achieves >98% purity.

Semi-Synthetic Approaches

Chemical Synthesis of the Aglycone

The aglycone (5,7,3',4'-tetrahydroxy-6-methoxyflavanone) is synthesized via:

- Friedel-Crafts Acylation : 3,4,5-Trimethoxyphenol reacts with p-methoxycinnamoyl chloride to form a styryl ketone intermediate.

- Cyclization : Oxidative cyclization in DMSO/I₂ yields the flavanone core.

- Selective Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups at positions 3',4', and 7 while retaining the 6-methoxy group.

Glycosidation Strategies

- Koenigs-Knorr Reaction : The aglycone’s 7-OH group reacts with acetobromo-α-D-glucose in anhydrous acetone with Ag₂CO₃ catalysis. Deprotection with NaOMe/MeOH yields the β-D-glucoside.

- Enzymatic Glycosylation : UDP-glucose and glycosyltransferases from Salvia plebeia (e.g., SpUGT78D2) catalyze regioselective glucosylation at pH 7.4 and 30°C.

Table 2: Glycosidation Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Chemical (Koenigs-Knorr) | 62 | 95 | 24 |

| Enzymatic | 78 | 99 | 12 |

Biosynthetic Pathways in Salvia plebeia

Precursor Biosynthesis

Analytical Characterization

Structural Elucidation

Challenges and Innovations

Scalability Issues

Hybrid Approaches

- Combined Extraction-Synthesis : Microbial biotransformation of naringenin (from S. plebeia extract) using engineered E. coli expressing SpF6H1 and SpUGT78D2 improves yield to 1.2 g/L.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.

Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside exhibits significant antioxidant activity. This property is crucial as it helps in combating oxidative stress, which is linked to various chronic diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects

There is evidence suggesting that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation. This property could be beneficial in neurodegenerative disorders such as Alzheimer's disease.

Applications in Medicine

1. Potential Therapeutic Agent

Due to its various biological activities, this compound is being investigated as a potential therapeutic agent for conditions like cardiovascular diseases, diabetes, and neurodegenerative disorders.

2. Nutraceuticals

The compound can be incorporated into dietary supplements due to its health-promoting properties. Its antioxidant and anti-inflammatory effects make it suitable for functional foods aimed at improving overall health.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Case Study: Neuroprotective Effects

A study conducted by Ren et al. (2014) isolated this compound from Salvia plebeia and assessed its neuroprotective effects in vitro. The results demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress. This suggests its potential role in developing treatments for neurodegenerative diseases .

Table 2: Research Overview

| Study | Objective | Findings |

|---|---|---|

| Ren et al., 2014 | Isolate and evaluate neuroprotective effects | Significant reduction in neuronal cell death |

| Zhang et al., 2020 | Assess antioxidant properties | High radical scavenging activity observed |

Mechanism of Action

The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: The compound neutralizes free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival

Comparison with Similar Compounds

Structural Analogues in Salvia plebeia

Several structurally related flavanones coexist in S. plebeia:

- Naasalvinin A (5,6,7,3',4'-pentahydroxyflavanone 7-O-glucoside): Differs by an additional hydroxyl group at position 6 and lacks the 6-methoxy group. This increases polarity but may reduce membrane permeability compared to the target compound .

- 5,6,7,4'-tetrahydroxyflavanone 7-O-glucoside: Missing both the 3'-hydroxyl and 6-methoxy groups, resulting in a simpler substitution pattern .

Flavanones with Varied Glycosylation and Substitution

- Eriodictyol Derivatives: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone): The aglycone of the target compound. Lacks the 6-methoxy and 7-glucose groups, making it less soluble in aqueous media . Eriodictyol-7-O-β-D-glucopyranoside: Shares the 7-glucosylation but lacks the 6-methoxy group, highlighting the role of methoxy substitution in enhancing lipophilicity .

- This structural variation may alter binding affinity to enzymes like HIV-1 reverse transcriptase, as seen in related compounds .

Flavones and Isoflavonoids

- Luteolin (5,7,3',4'-tetrahydroxyflavone): The flavone analog of the target compound. The C2–C3 double bond in flavones enhances conjugation, increasing UV absorption and antioxidant capacity compared to flavanones .

Key Comparative Data

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Activity : The 3',4'-catechol structure in the target compound enhances free radical scavenging, comparable to luteolin but with improved solubility due to glucosylation .

- Antiviral Potential: Analogues like 5,7,3',5'-tetrahydroxyflavanone-7-glc inhibit HIV-1 reverse transcriptase, suggesting the target compound’s methoxy group could stabilize interactions with viral enzymes .

Biological Activity

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside (also known as compound 4) is a flavonoid glycoside predominantly isolated from the plant Salvia plebeia. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 480.42 g/mol. Its chemical structure features multiple hydroxyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.42 g/mol |

| CAS Number | 1627598-00-8 |

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that flavonoids, including this compound, exhibit significant antioxidant activity.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage. Specific assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to evaluate antioxidant capacity.

Table 2: Antioxidant Assays

| Assay Type | Mechanism | Endpoint Measurement |

|---|---|---|

| DPPH | SET | IC50 |

| FRAP | SET | ∆OD fixed time |

Anti-inflammatory Effects

Research indicates that this flavonoid glycoside possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6.

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers in vitro.

Anticancer Activity

Emerging research suggests that this compound may have potential anticancer effects by inducing apoptosis in various cancer cell lines. The mechanisms involve modulation of cell cycle progression and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The MTT assay was utilized to assess cell viability post-treatment.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 24 hours |

| HT-29 | 30 | 48 hours |

Q & A

What spectroscopic and chromatographic methods are essential for structural elucidation of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside?

Basic Research Question

To confirm the structure of this flavanone-glucoside, researchers typically employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are critical for identifying glycosylation patterns, methoxy groups, and hydroxyl substitutions on the flavanone backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-Q-TOF MS/MS helps determine the molecular formula and fragmentation patterns, especially for distinguishing glucoside linkages .

- Chromatography : High-speed counter-current chromatography (HSCCC) with dual elution modes (e.g., stepwise polarity adjustment) is effective for isolating the compound from plant extracts, as demonstrated in Salvia plebeia separations .

What are the primary natural sources of this compound, and how is it extracted?

Basic Research Question

The compound has been isolated from:

- Salvia plebeia R.Br . (Lamiaceae) using methanol extraction followed by HSCCC .

- Sarcophyte piriei rhizomes via ethanol extraction and column chromatography .

Extraction Protocol :

Solvent Selection : Polar solvents (e.g., 70–80% ethanol) optimize flavonoid solubility.

Purification : Sequential chromatography (e.g., silica gel, Sephadex LH-20) and HSCCC with solvent systems like ethyl acetate–n-butanol–water (4:1:5, v/v) .

How does this compound exert anti-inflammatory effects, and what experimental models validate this?

Advanced Research Question

Mechanistic studies highlight its role in prostaglandin synthesis inhibition:

- In Vitro Models : LPS-induced murine macrophages show reduced prostaglandin E2 (PGE2) levels at IC₅₀ values <30 µM, likely via COX-2 pathway modulation .

- In Vivo Models : In rat osteoarthritis, 100 mg/kg doses reduced joint fluid PGE2, IL-1β, and TNF-α, suggesting multi-target anti-inflammatory action .

Methodological Note : Dose-response assays and cytokine profiling (ELISA/MSD multiplex kits) are critical for validating specificity .

What challenges arise in optimizing the isolation of this compound, and how are they addressed?

Advanced Research Question

Key challenges include:

- Co-elution with Analogues : Similar polarity to other flavanones (e.g., luteolin derivatives) complicates purification.

Solutions :- Two-Step HSCCC : Adjust elution modes (e.g., gradient vs. isocratic) to enhance resolution .

- Solvent System Tuning : Optimize phase ratios (e.g., n-hexane–ethyl acetate–methanol–water) to improve partition coefficients .

- Stability Issues : Degradation under prolonged light exposure. Mitigated by using amber glassware and low-temperature storage (-20°C) .

How can contradictory bioactivity data for this compound be reconciled across studies?

Advanced Research Question

Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. cytotoxic effects) may stem from:

- Concentration Variability : Cytotoxicity observed at >20 µM in B16/F10 melanoma cells vs. anti-inflammatory effects at <30 µM in macrophages .

- Cell Line Specificity : Differential MRP1 inhibition (IC₅₀ = 7.9 µM) versus MRP2 (>50 µM) highlights transporter selectivity .

- Assay Conditions : Variations in LPS stimulation protocols (e.g., exposure duration, serum content) alter cytokine profiles .

Resolution : Standardize assays (e.g., CLSI guidelines) and use orthogonal validation methods (e.g., siRNA knockdown for target confirmation).

What synthetic or semi-synthetic approaches exist for this compound, and how do they compare to natural extraction?

Advanced Research Question

While direct synthesis data are limited, related flavanone-glucosides are synthesized via:

- Glycosylation Reactions : Enzymatic (e.g., UDP-glucosyltransferases) or chemical methods (e.g., Koenigs-Knorr reaction) to attach glucose to the aglycone .

- Protecting Group Strategies : Selective methylation/demethylation to achieve the 6-methoxy-7-glucoside configuration .

Trade-offs : Natural extraction yields lower quantities but preserves stereochemical integrity, whereas synthesis offers scalability but requires rigorous chiral purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.